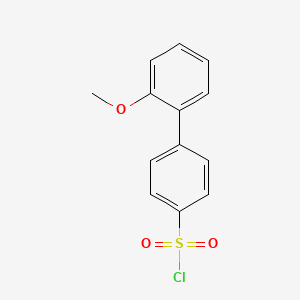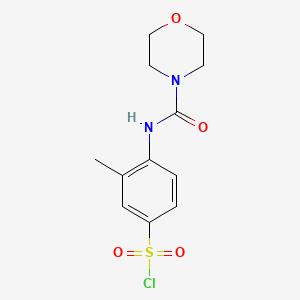
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a carbamoylamino group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with a suitable carbamoylating agent. One common method involves the use of phosgene or triphosgene as the carbamoylating agent under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and carbamic acid derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions depending on the substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidizing and Reducing Agents: Specific reagents would depend on the desired transformation of the derivatives.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The carbamoylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylbenzenesulfonyl chloride: Lacks the carbamoylamino group, making it less versatile in certain reactions.
4-(Carbamoylamino)benzenesulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and applications.
3-Methylbenzenesulfonyl chloride: Lacks both the carbamoylamino and amino groups, limiting its reactivity compared to 4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both the carbamoylamino and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
4-(carbamoylamino)-3-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5-4-6(15(9,13)14)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKFKRMNUBJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)
![4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7812939.png)





